3,7-Dibromoimidazo[1,2-a]pyridine
CAS No.: 1263060-75-8
Cat. No.: VC0036544
Molecular Formula: C7H4Br2N2
Molecular Weight: 275.931
* For research use only. Not for human or veterinary use.
![3,7-Dibromoimidazo[1,2-a]pyridine - 1263060-75-8](/images/no_structure.jpg)
Specification
CAS No. | 1263060-75-8 |
---|---|
Molecular Formula | C7H4Br2N2 |
Molecular Weight | 275.931 |
IUPAC Name | 3,7-dibromoimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C7H4Br2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H |
Standard InChI Key | HSDASEAWHOBZKG-UHFFFAOYSA-N |
SMILES | C1=CN2C(=NC=C2Br)C=C1Br |
Introduction
Structural Characteristics and Properties
Chemical Identity
3,7-Dibromoimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound with a molecular formula of C₇H₄Br₂N₂. This structure consists of a fused ring system where an imidazole ring is joined with a pyridine ring, with bromine atoms specifically positioned at the 3-position of the imidazole portion and the 7-position of the pyridine portion. The compound represents an important member of the broader imidazo[1,2-a]pyridine family, which serves as fundamental structures in various applications spanning pharmaceuticals to food additives .
Physical and Chemical Properties
Based on structural similarities to related halogenated derivatives such as 7-bromo-3-iodoimidazo[1,2-a]pyridine , the following properties can be anticipated:
Table 1: Predicted Physical Properties of 3,7-Dibromoimidazo[1,2-a]pyridine
Property | Expected Value/Characteristic |
---|---|
Physical State | Crystalline solid at room temperature |
Molecular Weight | 287.93 g/mol |
Appearance | Likely off-white to pale yellow crystalline solid |
Solubility | Moderate solubility in organic solvents (dichloromethane, chloroform); limited water solubility |
Stability | Relatively stable at room temperature; sensitive to strong nucleophiles |
Reactivity | Reactive at brominated positions for cross-coupling reactions |
The presence of two bromine atoms significantly influences the compound's electronic properties, making the carbon-bromine bonds susceptible to various transformations including cross-coupling reactions. The nitrogen atoms in the heterocyclic system also contribute to the compound's ability to act as a ligand in coordination chemistry.
Synthetic Methodologies
General Synthetic Approaches to Imidazo[1,2-a]pyridines
Several established methods for synthesizing imidazo[1,2-a]pyridine derivatives have been reported in the literature, which could potentially be adapted to access the 3,7-dibrominated derivative.
Condensation Reactions
A commonly employed approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. As described in the literature, "a facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines was developed using two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides in 65–94% yield" . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in aqueous ethanol at room temperature, offering an environmentally friendly synthetic route.
The mechanism of this transformation typically proceeds through:
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Formation of a pyridinium salt intermediate
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Base-mediated deprotonation of the amine group
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Intramolecular cyclization resulting in a tetrahydroimidazo[1,2-a]pyridin-2-ol intermediate
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Elimination of water and hydrogen bromide to yield the imidazo[1,2-a]pyridine product
Iron-Catalyzed Approaches
Research has demonstrated that iron catalysts are particularly effective for synthesizing imidazo[1,2-a]pyridines. For instance, FeCl₂ has shown superior efficacy in facilitating the transformation of 2-aminopyridines and 2-methylnitroolefins to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives . Additionally, FeCl₃ has been identified as an excellent catalyst for cascade reactions combining nitroolefins with 2-aminopyridines .
Multicomponent Reactions
More complex approaches involving multicomponent reactions have also been reported. A Y(OTf)₃-catalyzed method has been developed for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through three-component aza-Friedel–Crafts reactions of imidazo[1,2-a]pyridines, aldehydes, and amines . This approach offers advantages including "simple operation, atomic economy, oxidant-free, and a wide range of substrates" .
Synthetic Approach | Reagents and Conditions | Advantages | Challenges |
---|---|---|---|
Direct dibromination | Imidazo[1,2-a]pyridine with N-bromosuccinimide or Br₂/AcOH | Single-step transformation from the parent compound | Regioselectivity may be difficult to control |
Sequential bromination | Controlled bromination first at position 3, then at position 7 | Better regiocontrol | Multi-step process with potential yield losses |
Cyclization of pre-brominated precursors | 5-Bromo-2-aminopyridine with reagents that introduce bromine at the future 3-position | Direct access to the target structure | Requires specialized starting materials |
Modification of 7-bromoimidazo[1,2-a]pyridine | Selective C-H activation and bromination at position 3 | Builds on established chemistry | May require specialized catalysts |
Applications and Biological Significance
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity. Notably, "imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent and promising category of antimycobacterial agents" . These compounds have demonstrated efficacy against Mycobacterium tuberculosis, including drug-resistant strains. The positioning of bromine atoms at the 3 and 7 positions might potentially enhance such antimicrobial properties through electronic effects and increased lipophilicity.
Other Therapeutic Applications
The imidazo[1,2-a]pyridine framework is found in drugs with various therapeutic applications, including:
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Anxiolytics and sedatives
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Anticonvulsants
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Anti-inflammatory agents
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Analgesics
The specific impact of dibromination at positions 3 and 7 would require dedicated biological evaluation, but such modification could potentially alter binding to biological targets, influence membrane permeability, and affect metabolic stability.
Synthetic Utility
The 3,7-dibromoimidazo[1,2-a]pyridine likely possesses significant value as a synthetic building block:
Cross-Coupling Reactions
The presence of two bromine atoms at distinct positions creates opportunities for selective functionalization through well-established cross-coupling methodologies (e.g., Suzuki, Stille, and Negishi reactions). This could enable access to diverse derivatives with potential biological activities or material properties.
Sequential Functionalization
The potentially different reactivity of the two bromine positions (positions 3 and 7) might allow for selective mono-functionalization, enabling the synthesis of asymmetrically substituted derivatives through sequential transformations.
Structure-Activity Relationships
Effect of Halogenation on Imidazo[1,2-a]pyridines
Halogenation of heterocyclic compounds like imidazo[1,2-a]pyridines typically produces several significant effects that influence both chemical reactivity and biological properties:
Table 3: Effects of Dibromination on Imidazo[1,2-a]pyridine Properties
Property | Effect of Dibromination | Potential Consequence |
---|---|---|
Electronic distribution | Electron-withdrawing effect | Altered reactivity profile and binding interactions |
Lipophilicity | Increased | Enhanced membrane permeability and altered pharmacokinetics |
Molecular size | Increased | Modified binding to biological targets due to steric effects |
Metabolic stability | Typically enhanced | Potentially longer half-life in biological systems |
Synthetic utility | Enhanced | Provides handles for further functionalization |
Comparison with Related Derivatives
Table 4: Comparative Analysis of 3,7-Dibromoimidazo[1,2-a]pyridine with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Notable Applications |
---|---|---|---|---|
3,7-Dibromoimidazo[1,2-a]pyridine | C₇H₄Br₂N₂ | 287.93 | Bromine atoms at positions 3 and 7 | Potential synthetic intermediate, possible antimicrobial properties |
7-Bromo-3-iodoimidazo[1,2-a]pyridine | C₇H₄BrIN₂ | 334.93 | Bromine at position 7, iodine at position 3 | Synthetic intermediate with differential reactivity at halogenated positions |
Imidazo[1,2-a]pyridine (unsubstituted) | C₇H₆N₂ | 118.14 | Parent scaffold | Building block for medicinal chemistry |
2-Phenylimidazo[1,2-a]pyridine | C₁₃H₁₀N₂ | 194.24 | Phenyl substitution at position 2 | Various biological activities, synthesized via DBU-catalyzed methods |
Spectroscopic Properties and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the compound would likely show characteristic signals for the remaining aromatic protons, with peak patterns and chemical shifts influenced by the electron-withdrawing effects of the bromine substituents. The proton at position 5 would likely appear as a doublet, while the proton at position 6 would appear as a doublet of doublets due to coupling with protons at positions 5 and 8. The proton at position 8 would likely appear as a doublet.
In ¹³C NMR, the carbon atoms bearing bromine substituents would show characteristic upfield shifts compared to the unsubstituted parent compound, with expected deshielding of adjacent carbon atoms.
Mass Spectrometry
Mass spectrometric analysis would likely reveal a characteristic isotope pattern due to the presence of two bromine atoms, with M+, M+2, and M+4 peaks in an approximately 1:2:1 ratio, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
X-ray Crystallography Considerations
X-ray crystallographic analysis of 3,7-dibromoimidazo[1,2-a]pyridine would provide definitive structural information, including:
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Bond lengths, particularly at the carbon-bromine bonds
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Bond angles within the bicyclic system
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Planarity of the fused ring system
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Crystal packing arrangements
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Potential intermolecular interactions in the solid state
Research Gaps and Future Directions
Current Knowledge Limitations
Several significant research gaps exist regarding 3,7-dibromoimidazo[1,2-a]pyridine:
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Lack of optimized, regioselective synthetic methods specifically for this dibrominated derivative
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Limited experimental data on its physical and spectroscopic properties
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Absence of comprehensive biological evaluation
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Insufficient exploration of its potential as a synthetic building block
Suggested Research Directions
Table 5: Proposed Research Priorities for 3,7-Dibromoimidazo[1,2-a]pyridine
Research Focus | Methodology | Expected Outcomes | Significance |
---|---|---|---|
Optimized synthesis | Exploration of various bromination conditions with different catalysts | Efficient, scalable synthetic route | Enable broader research on the compound |
Comprehensive characterization | Full spectroscopic analysis and X-ray crystallography | Detailed understanding of structural and electronic properties | Foundation for structure-based design |
Selective functionalization | Investigation of catalysts for regioselective cross-coupling | Methods for site-selective substitution | Access to novel derivatives with tailored properties |
Biological screening | Evaluation against various targets, especially mycobacterial strains | Identification of potential therapeutic applications | New lead compounds for drug discovery |
Computational studies | Molecular modeling and property prediction | Better understanding of reactivity and biological potential | Guide experimental design |
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